molecular formula C35H39N5O5 B1195469 Ergocristine CAS No. 511-08-0

Ergocristine

Cat. No. B1195469
CAS RN: 511-08-0
M. Wt: 609.7 g/mol
InChI Key: HEFIYUQVAZFDEE-MKTPKCENSA-N
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Description

Synthesis Analysis

The synthesis of ergocristine, along with other ergot alkaloids like α- and β-ergokryptine and ergocornine, has been meticulously outlined. Starting materials with known stereochemistry facilitated the determination of absolute configurations at specific positions in the peptide part of these compounds (Stadler et al., 1969). Concise syntheses of ergot alkaloids including ergocristine have been achieved through strategies involving inter- and intramolecular vinylogous Mannich reactions (Liras et al., 2001).

Molecular Structure Analysis

X-ray diffraction studies have provided insights into the crystal structures of ergocristine variants, revealing their conformation in solid-state and solution obtained from NMR data. These studies highlighted the influence of D-proline on the tripeptide moiety's conformation, affecting the alkaloid's biochemical pathways (Pakhomova et al., 1997).

Scientific Research Applications

  • Toxicology Field

    • Ergocristine, like other ergot alkaloids, is considered medically important because of its significant effect on the central nervous system of mammals, due to their structural similarity to neurotransmitters .
  • Forensic Field

    • Ergocristine has been federally regulated due to its use as a precursor for the production of LSD .
  • Food and Feed Field

    • Ergocristine, like other ergot alkaloids, can contaminate cereal-based food and feed products .
  • Animal Tissues Field

    • Ergocristine, like other ergot alkaloids, can cause ergotism in livestock .
  • Plant Materials Field

    • Ergocristine, like other ergot alkaloids, is produced by several members within the fungal orders of Hypocreales and Eurotiales .

Safety And Hazards

Ergocristine is toxic if swallowed, in contact with skin, or if inhaled . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Recent advances in the analysis of ergot alkaloids like Ergocristine involve the use of ultra-high performance liquid chromatography coupled to tandem mass spectrometry for accurate quantification . This could lead to better detection and control of ergot alkaloid contamination in food and feed products .

properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27-,28+,29+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFIYUQVAZFDEE-MKTPKCENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891858
Record name Ergocristine
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Slightly soluble in ethanol, acetone, chloroform, Very soluble in ethyl and methyl alcohol, acetone, chloroform, ethyl acetate; slightly soluble in ether. Practically insoluble in petroleum ether
Record name Ergocristine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

(1) The action of ergocristine at alpha-adrenoceptors was studied in vivo in the pithed rat, and in vitro on the rat isolated vas deferens. (2) In the pithed rat, the pressor response to ergocristine was reduced competitively by yohimbine, but not by prazosin. (3) Ergocristine decreased the tachycardia elicited by electrical stimulation of the cardioaccelerator sympathetic nerves, this effect being antagonized by yohimbine. (4) At postsynaptic alpha 1-adrenoceptors, on the vas deferens of the rat, ergocristine antagonized the contraction induced by phenylephrine in a competitive manner (pA2 = 7.85). (5) These results show that vasoconstriction due to ergocristine is mediated by alpha 2-adrenoceptors and that, in the rat, ergocristine acts as an alpha 2-adrenoceptors agonist, and an alpha 1-adrenoceptors antagonist.
Record name Ergocristine
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ergocristine

Color/Form

Orthorhombic crystals from benzene, Orthorhombic crystals with 2C6H6 from benzene

CAS RN

511-08-0
Record name Ergocristine
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Record name Ergocristine
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Record name Ergocristine
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Record name Ergocristine
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Record name ERGOCRISTINE
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Record name Ergocristine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

175 °C (decomposes), MP: 155-157 °C (decomposes) (solvent-free base)
Record name Ergocristine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,820
Citations
JE Cherewyk, SE Parker, BR Blakley… - Journal of Animal …, 2022 - academic.oup.com
… vascular contractile response attributed to ergocristine (R) and … to a single dose of ergocristine or ergocristinine (1 × 10 −6 M … response induced by ergocristine and ergocristinine from …
Number of citations: 5 academic.oup.com
W Rudolph, D Remane, DK Wissenbach… - … of Chromatography B, 2019 - Elsevier
Ingestion of hypoglycin A (HGA) in maple seeds or alkaloids produced by symbiotic fungi in pasture grasses is thought to be associated with various syndromes in grazing animals. This …
Number of citations: 11 www.sciencedirect.com
D Mulac, HU Humpf - Toxicology, 2011 - Elsevier
… to 5.0 for the most unstable ergot alkaloid ergocristine. With these factors, reflecting the instability, … Of all tested ergot alkaloids ergocristine was the most cytotoxic compound inducing …
Number of citations: 89 www.sciencedirect.com
TJ Haley, MR Andem - 1951 - books.google.com
The peripher:: d vascular effects of the natura! anu kayurogeneted ergot alisaloids have been investigated on the rat wescappendix ireparation. It has been demonstrated that all of …
Number of citations: 2 books.google.com
WH Aellig, B Berde - British Journal of Pharmacology, 1969 - Wiley Online Library
… the two compounds of the ergocristine group tested were … determine an inversion point for dihydroergocristine (at 1.9 RU)… In the ergocristine group, dihydroergocristine had a more …
Number of citations: 61 bpspubs.onlinelibrary.wiley.com
S Uhlig, D Petersen, E Rolèn, W Egge-Jacobsen… - Phytochemistry …, 2011 - Elsevier
… for ergocristine. As to our knowledge the full 1 H and 13 C NMR assignments for ergocristine … The molecules of 1 and 2 (as well as ergonovine and ergocristine that served as spectral …
Number of citations: 14 www.sciencedirect.com
S Pakhomova, J Ondráček, M Hušák… - Zeitschrift für …, 1997 - degruyter.com
The crystal structures of two ergot alkaloids ergocristam (I) and ergocristine acetone solvate (II), have been determined by X-ray diffraction and compared with their conformation in …
Number of citations: 9 www.degruyter.com
R Markstein, A Closse, W Frick - European journal of pharmacology, 1983 - Elsevier
… 1 indicate that dihydroergocornine, dihydro-a-ergokryptine and dihydro-flergokryptine had approximately the same antagonistic potency as co-dergocrine, whereas dihydroergocristine …
Number of citations: 29 www.sciencedirect.com
J Olšovská, M Šulc, P Novák, S Pažoutová… - … of Chromatography B, 2008 - Elsevier
… for qualitative determination of ergocristine and ergocristam including degradation products. … The influence of extraction conditions on epimerization and degradation of ergocristine and …
Number of citations: 8 www.sciencedirect.com
JL Klotz, BH Kirch, GE Aiken, LP Bush… - Journal of animal …, 2010 - academic.oup.com
… concentrations of ergocryptine, ergocristine, and ergonovine … contractile intensity than ergocristine and ergocryptine (P < … potent than ergocryptine or ergocristine. These alkaloids may …
Number of citations: 59 academic.oup.com

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